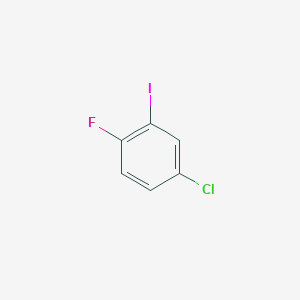

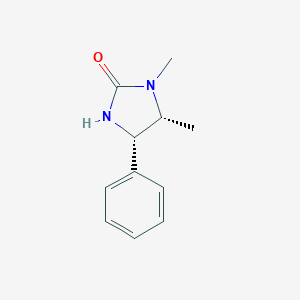

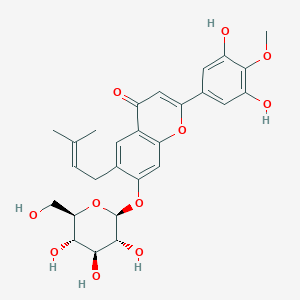

![molecular formula C7H2Cl3NS B039471 2,5,6-Trichlorobenzo[D]thiazole CAS No. 120258-61-9](/img/structure/B39471.png)

2,5,6-Trichlorobenzo[D]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5,6-Trichlorobenzo[D]thiazole, also known as this compound, is a useful research compound. Its molecular formula is C7H2Cl3NS and its molecular weight is 238.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Bioactive Molecules

The synthesis of novel 6,6,5-tricyclic thiazolo[5,4-f]quinazolines demonstrates the use of a thiazole scaffold, similar to 2,5,6-Trichlorobenzo[D]thiazole, in creating bioactive molecules. These compounds, including 7i, 8i, and 9i, inhibit DYRK1A, a kinase with implications in Alzheimer’s disease, showcasing the potential of thiazole derivatives in drug discovery (Foucourt et al., 2014).

Antibacterial and Antifungal Applications

A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives, closely related to this compound, reveals moderate to good inhibition of various bacterial and fungal strains, indicating the potential of thiazole derivatives in antimicrobial applications (Gilani et al., 2011).

Anticancer Properties

The synthesis of 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones, using a thiazole scaffold, shows excellent anticancer properties against various cancer cell lines, highlighting the importance of thiazole derivatives, including this compound, in cancer research (Holota et al., 2021).

Chemistry and Synthesis

Chemical Synthesis and Importance

The chemical importance of thiazole derivatives is emphasized, with their diverse applications, such as antibacterial, antifungal, antiviral, and antitumor effects. This underscores the significance of compounds like this compound in medicinal chemistry (Borcea et al., 2021).

Applications in Organic Electronics

Thiazolo[5,4-d]thiazoles, with structural similarities to this compound, are recognized for their potential in organic electronics, particularly in organic photovoltaics. Their high oxidative stability and planar structure make them suitable for semiconductor applications (Bevk et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition of Iron: Thiazole derivatives are investigated for their corrosion inhibition performance on iron metal. This includes studies on compounds like 2-amino-4-(4-chlorophenyl)-thiazole, demonstrating the utility of thiazole structures in protecting metals from corrosion (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for 2,5,6-Trichlorobenzo[D]thiazole indicates that it is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The precautionary statements include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for 2,5,6-Trichlorobenzo[D]thiazole are not mentioned in the search results, thiazolothiazoles are being explored for their potential in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . This suggests that this compound could also have potential applications in these areas.

Properties

IUPAC Name |

2,5,6-trichloro-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSIKFDDOOWGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622631 |

Source

|

| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-61-9 |

Source

|

| Record name | 2,5,6-Trichloro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

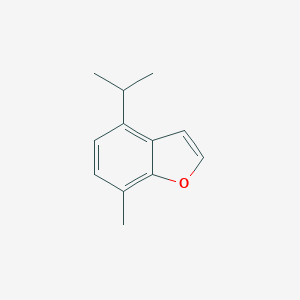

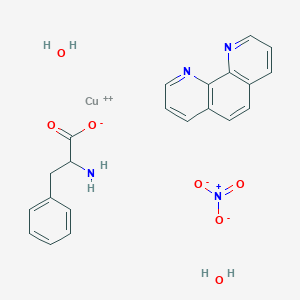

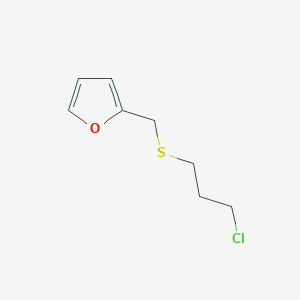

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

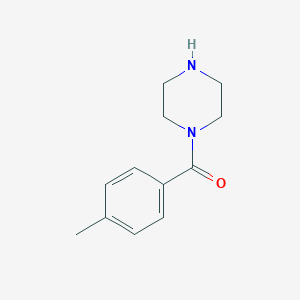

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)